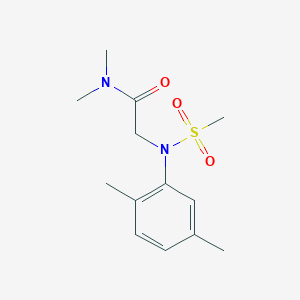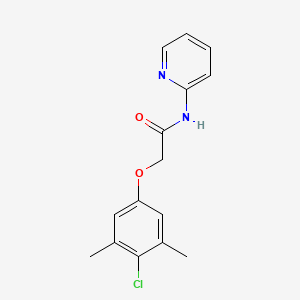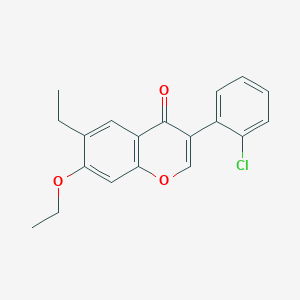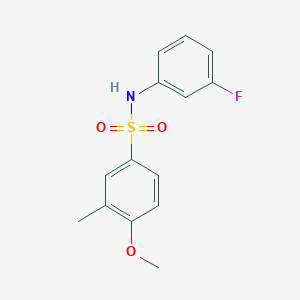
N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide, also known as DMSO-dGly-NMe-Phe-NMe-2, is a synthetic compound that has been widely used in scientific research. This compound has various applications, including as a reagent in organic synthesis, as a tool for investigating the mechanism of action of certain enzymes, and as a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that cleave peptide bonds. This compound has been shown to be a substrate for various proteases and peptidases, including trypsin, chymotrypsin, and elastase. Once cleaved, N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 can form reactive intermediates that may react with the active site of the enzyme, leading to inhibition.
Biochemical and physiological effects:
N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has anticancer, antiviral, and antibacterial properties. It has also been shown to inhibit the activity of certain enzymes, such as trypsin and chymotrypsin. Additionally, N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various peptides and peptidomimetics. It can also be used as a substrate for enzymes that cleave peptide bonds. Additionally, N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 has potential therapeutic applications. However, one of the limitations of using this compound is its cost. N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 is a synthetic compound that can be expensive to produce, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 in scientific research. One direction is the continued investigation of its potential therapeutic applications. In vitro studies have shown that this compound has anticancer, antiviral, and antibacterial properties, which may make it a promising candidate for the development of new drugs. Another direction is the use of N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 as a tool for investigating the mechanism of action of enzymes. By studying the cleavage products of this compound, researchers can gain insights into the mechanism of action of various enzymes. Additionally, the development of new synthetic methods for the production of N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 may make this compound more accessible for use in scientific research.
Méthodes De Synthèse
The synthesis of N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 involves several steps. The first step is the protection of the amine group of glycine with a Boc group. The second step is the coupling of the Boc-protected glycine with N-methylphenylalanine to form Boc-Gly-N-Me-Phe. The third step is the removal of the Boc group with trifluoroacetic acid to obtain Gly-N-Me-Phe. The fourth step is the protection of the amine group of Gly-N-Me-Phe with a Boc group. The fifth step is the coupling of the Boc-protected Gly-N-Me-Phe with N-methyl-2-(methylsulfonyl)acetamide to form Boc-Gly-N-Me-Phe-NMe-2. The final step is the removal of the Boc group with trifluoroacetic acid to obtain N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2.
Applications De Recherche Scientifique
N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 has been used in various scientific research applications. One of the most common applications is as a reagent in organic synthesis. This compound can be used as a building block for the synthesis of various peptides and peptidomimetics. Another application is as a tool for investigating the mechanism of action of certain enzymes. N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 can be used as a substrate for enzymes that cleave peptide bonds, such as proteases and peptidases. By studying the cleavage products, researchers can gain insights into the mechanism of action of these enzymes. Additionally, N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamidee-Phe-NMe-2 has potential therapeutic applications. It has been shown to have anticancer, antiviral, and antibacterial properties in vitro.
Propriétés
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-10-6-7-11(2)12(8-10)15(19(5,17)18)9-13(16)14(3)4/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXKBIXWDZYVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)N(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethylphenyl)-N,N-dimethyl-N~2~-(methylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5704487.png)




![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5704521.png)

![methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]](/img/structure/B5704542.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)


![5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5704599.png)